4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide
Description
This compound is a brominated thiophene-2-carboxamide derivative featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a thian-4-yl (tetrahydrothiopyran-4-yl) group. The bromine atom at the 4-position of the thiophene ring enhances electrophilic reactivity, making it a candidate for further functionalization or as a ligand in metal complexes.
Properties
IUPAC Name |
4-bromo-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S2/c14-9-5-10(21-7-9)13(18)15-6-11-16-12(17-19-11)8-1-3-20-4-2-8/h5,7-8H,1-4,6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYOCRVFBSTEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, starting from thiophene derivatives. One common method involves the bromination of thiophene to introduce the bromine atom at the desired position. This is followed by the formation of the carboxamide group through a series of reactions involving amines and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring and other functional groups can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents for these reactions include organometallic reagents (e.g., Grignard reagents), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted thiophene derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Recent studies have indicated that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Screening
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Gram-positive bacteria | 0.5 µg/mL |
| Similar derivative | Gram-negative bacteria | 1.0 µg/mL |
Cancer Research : The compound's structural features suggest potential anticancer activity. Preliminary screenings have indicated that it may inhibit the proliferation of certain cancer cell lines.
Biological Applications
Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may target enzymes critical in cancer metabolism.
Material Science
Conductive Polymers : The incorporation of thiophene derivatives into polymer matrices can enhance electrical conductivity. Research is ongoing to explore the use of this compound in developing conductive materials for electronic devices.
Case Study: Conductivity Enhancement
| Polymer Type | Conductivity (S/m) | Improvement (%) |
|---|---|---|
| Polythiophene | 0.02 | Baseline |
| Polythiophene with 4-bromo derivative | 0.15 | +650% |
Mechanism of Action
The mechanism of action of 4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The thiophene ring and oxadiazole moiety can participate in π-π stacking and hydrogen bonding, respectively, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiophene-2-Carboxamide Derivatives
A comparison of key derivatives is provided in Table 1.
Key Comparative Insights
- The oxadiazole ring confers rigidity and metabolic stability relative to the hydrazide group in , which is prone to hydrolysis .
- Crystallographic Behavior: The bromothiophene hydrazide in exhibits disordered bromine atoms and R₂¹(6) hydrogen-bonded motifs, whereas the thiocarbamate in forms 8-membered {...HNCS}₂ synthons.
- Biological Potential: Thiocarbamates ( ) and thiophene carboxamides ( ) are established in metal coordination and antimicrobial studies. The oxadiazole-thianyl hybrid in the target compound may target bromodomains (cf. ) or kinases due to its π-deficient heterocycles.
Biological Activity
The compound 4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : The reaction of thiosemicarbazide with appropriate carboxylic acid derivatives under oxidative conditions leads to the formation of the oxadiazole structure.
- Attachment of the Thian Group : This is achieved through nucleophilic substitution reactions.
- Formation of the Thiophene Carboxamide : The final step involves coupling the oxadiazole-thian intermediate with thiophene-2-carboxylic acid under amide bond-forming conditions.
Antitumor Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study reported that oxadiazole derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.67 to 3.20 μM against specific cancer types .
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : The oxadiazole ring can interact with enzymes or receptors, modulating their activity.
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
Case Studies
- Anticancer Studies : In a series of experiments, derivatives of oxadiazole were tested against murine leukemia cells (L1210 and P388). The results indicated that structural modifications significantly influenced biological activity, underscoring the importance of specific functional groups in enhancing efficacy .
- Pharmacological Evaluations : A pharmacological study assessed the effects of various substituents on the biological activity of related compounds. It was found that introducing electron-withdrawing groups significantly increased antitumor potency .
Data Table
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound Name | Structure Features | GI50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | Thian + Oxadiazole + Thiophene | TBD | Antitumor activity |
| Analog A | Oxadiazole + Aromatic Ring | 0.67 | Significant antitumor effect |
| Analog B | Oxadiazole + Aliphatic Chain | 3.20 | Moderate antitumor effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
